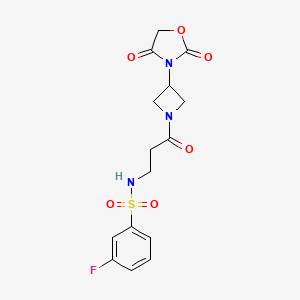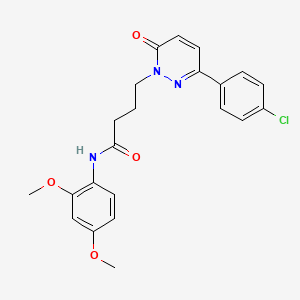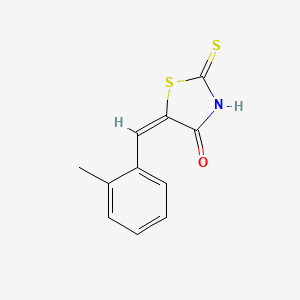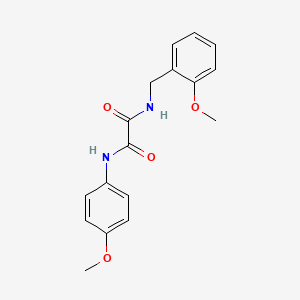![molecular formula C23H28ClN5O2S B2578702 3-{3-[4-(2-clorofenil)piperazin-1-il]-3-oxopropil}-2-(dietilamino)-3H,4H-tieno[3,2-d]pirimidin-4-ona CAS No. 1112439-51-6](/img/structure/B2578702.png)
3-{3-[4-(2-clorofenil)piperazin-1-il]-3-oxopropil}-2-(dietilamino)-3H,4H-tieno[3,2-d]pirimidin-4-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with potential biological activity . Its International Chemical Identifier (InChI) is InChI=1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 .
Chemical Reactions Analysis
The compound may undergo various chemical reactions, but specific reaction analysis data is not available in the retrieved data .Physical and Chemical Properties Analysis
The compound has a melting point of 209–211 ℃ . Other physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación
Efectos Antidepresivos y Anxiolíticos
La trazodona y sus derivados, incluyendo el compuesto que usted ha mencionado, son principalmente conocidos por sus efectos antidepresivos. Funcionan modulando los niveles de serotonina en el cerebro, lo que puede ayudar a aliviar los síntomas de depresión y ansiedad. Las investigaciones han demostrado que estos compuestos pueden ser efectivos en el tratamiento de los trastornos depresivos mayores, con un perfil de efectos secundarios favorable en comparación con otros antidepresivos .
Tratamiento del Insomnio
Debido a sus propiedades sedantes, la trazodona a menudo se prescribe fuera de la etiqueta para el tratamiento del insomnio. Los estudios sugieren que los derivados de la trazodona también pueden ser beneficiosos para mejorar la calidad del sueño, particularmente en pacientes con síntomas depresivos, al mejorar la neurotransmisión de la serotonina y, posteriormente, normalizar los patrones de sueño .
Modulación del Receptor de Serotonina
Se ha demostrado que el compuesto interactúa con varios receptores de serotonina, que son cruciales en la regulación del estado de ánimo, la cognición y el dolor. Esta interacción es la base de sus propiedades antidepresivas y ansiolíticas. También se está estudiando para posibles aplicaciones en el tratamiento de otras afecciones relacionadas con la desregulación de la serotonina .
Actividad Antimicrobiana
Algunos derivados de la trazodona han demostrado actividad antimicrobiana. Si bien el compuesto específico que usted ha mencionado no se ha destacado por esta propiedad, es plausible que se pueda investigar para posibles aplicaciones antibacterianas o antifúngicas, dada la actividad de los compuestos relacionados .
Potencial Anticancerígeno
Hay investigaciones en curso sobre las propiedades anticancerígenas de los derivados de la trazodona. Estos compuestos pueden exhibir efectos citotóxicos contra ciertas líneas celulares cancerosas, lo que sugiere un papel potencial en la terapia contra el cáncer. Los mecanismos exactos y la eficacia aún se encuentran bajo investigación .
Efectos Neuroprotectores
La trazodona y sus derivados se están explorando por sus efectos neuroprotectores. Pueden ofrecer protección contra enfermedades neurodegenerativas al prevenir la muerte celular y promover la supervivencia neuronal. Esta aplicación es particularmente prometedora en el contexto de enfermedades como el Alzheimer y el Parkinson .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of the compound 3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one are the 5-hydroxytryptamine receptor 2A and the Alpha-1A adrenergic receptor . These receptors play a crucial role in neurotransmission in the central nervous system.
Mode of Action
The compound 3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one interacts with its targets by binding to these receptors. This binding can alter the normal functioning of the receptors, leading to changes in the neurotransmission process .
Biochemical Pathways
The compound 3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one affects the serotonin and adrenergic signaling pathways. By interacting with the 5-hydroxytryptamine receptor 2A and the Alpha-1A adrenergic receptor, it can influence the downstream effects of these pathways .
Result of Action
The molecular and cellular effects of the compound’s action are complex and involve changes in neurotransmission due to its interaction with the 5-hydroxytryptamine receptor 2A and the Alpha-1A adrenergic receptor . These changes can potentially influence various physiological processes controlled by these neurotransmitters.
Análisis Bioquímico
Biochemical Properties
3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one: plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the 5-hydroxytryptamine receptor 2A (5-HT2A), a G protein-coupled receptor involved in neurotransmission . The compound exhibits high affinity for this receptor, influencing its activity and downstream signaling pathways. Additionally, it interacts with the alpha-1A adrenergic receptor , another G protein-coupled receptor, affecting various physiological processes . These interactions are primarily mediated through binding to the receptor sites, leading to modulation of receptor activity.
Cellular Effects
The effects of 3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the 5-hydroxytryptamine receptor 2A can alter intracellular calcium levels, impacting various cellular functions such as neurotransmitter release and gene transcription . Furthermore, the compound’s effect on the alpha-1A adrenergic receptor can lead to changes in vascular tone and cardiac function, highlighting its potential impact on cardiovascular physiology .
Molecular Mechanism
At the molecular level, 3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one exerts its effects through specific binding interactions with biomolecules. The compound binds to the 5-hydroxytryptamine receptor 2A and alpha-1A adrenergic receptor , leading to either inhibition or activation of these receptors . This binding is facilitated by the structural compatibility of the compound with the receptor binding sites, resulting in conformational changes that modulate receptor activity. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one can vary over time. The stability of the compound is a critical factor, as it may undergo degradation under certain conditions, affecting its efficacy and potency. Long-term studies have shown that the compound can have sustained effects on cellular function, with potential changes in receptor sensitivity and gene expression over time . These temporal effects are essential for understanding the compound’s pharmacokinetics and pharmacodynamics in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects by modulating receptor activity and cellular processes. At higher doses, it may cause toxic or adverse effects, such as receptor desensitization or off-target interactions . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound in preclinical studies.
Metabolic Pathways
3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one: is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with biomolecules . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential toxicity, making it essential to study its metabolism in detail.
Transport and Distribution
The transport and distribution of 3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes by efflux transporters, affecting its intracellular concentration and localization . Additionally, binding to plasma proteins can influence its distribution and half-life in the body, impacting its overall pharmacokinetic profile.
Subcellular Localization
The subcellular localization of 3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one is critical for its activity and function. The compound may localize to specific cellular compartments, such as the plasma membrane, cytoplasm, or nucleus, depending on its interactions with targeting signals or post-translational modifications . This localization can influence its ability to modulate receptor activity, gene expression, and other cellular processes, highlighting the importance of understanding its subcellular distribution.
Propiedades
IUPAC Name |
3-[3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-2-(diethylamino)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN5O2S/c1-3-26(4-2)23-25-18-10-16-32-21(18)22(31)29(23)11-9-20(30)28-14-12-27(13-15-28)19-8-6-5-7-17(19)24/h5-8,10,16H,3-4,9,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULJJWXLZSJCJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)N3CCN(CC3)C4=CC=CC=C4Cl)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2578621.png)

![Carbanide;cyclopentene;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopent-2-en-1-yl]phosphane;iron(2+)](/img/no-structure.png)


![3-((4-bromophenyl)sulfonyl)-N-(3-(methylthio)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2578631.png)








